3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid

Medicinal chemistry Structure-activity relationship Oxazole scaffold differentiation

3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid (CAS 1019357-65-3) is a synthetic heterocyclic carboxylic acid belonging to the 2-oxazolepropanoic acid class, with molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol. The compound features a 1,3-oxazole core substituted at the 5-position with a 4-methoxyphenyl ring and at the 2-position with a propanoic acid chain.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 1019357-65-3
Cat. No. B1451692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid
CAS1019357-65-3
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O
InChIInChI=1S/C13H13NO4/c1-17-10-4-2-9(3-5-10)11-8-14-12(18-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
InChIKeyXNECMDGPKZMMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic Acid (CAS 1019357-65-3): Structural Identity and Procurement Baseline


3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid (CAS 1019357-65-3) is a synthetic heterocyclic carboxylic acid belonging to the 2-oxazolepropanoic acid class, with molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . The compound features a 1,3-oxazole core substituted at the 5-position with a 4-methoxyphenyl ring and at the 2-position with a propanoic acid chain. This substitution pattern distinguishes it from the clinically established NSAID oxaprozin (4,5-diphenyl substitution) and from the simpler scaffold 5-(4-methoxyphenyl)oxazole (MPO), which lacks the propanoic acid moiety. The compound is supplied as a research-grade screening compound (typically ≥95% purity) by multiple vendors, with Enamine LLC (catalog EN300-26339) being the primary source [1].

Why Generic Oxazole-Propanoic Acid Substitution Is Not Advisable for 3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic Acid


Within the 2-oxazolepropanoic acid chemotype, even single-point substituent changes at the oxazole 4- and 5-positions produce divergent pharmacological profiles. Oxaprozin (4,5-diphenyl-2-oxazolepropanoic acid) is a dual COX-1/COX-2 inhibitor with IC₅₀ values of 2.2 μM (COX-1) and 36 μM (COX-2), a selectivity profile driven by its bis-aryl substitution . In contrast, 5-(4-methoxyphenyl)-oxazole (MPO), which lacks the propanoic acid chain entirely, acts as a C. elegans hatch and growth inhibitor but is inactive against human COX enzymes, demonstrating that both the carboxylic acid chain and the specific aryl substitution pattern are required for mammalian target engagement [1]. The isoxazole ring isomer—3-(5-(4-methoxyphenyl)isoxazol-3-yl)propanoic acid—shares molecular formula and mass but differs in heterocycle electronics and geometry, leading to distinct hydrogen-bonding patterns and target preferences; the oxazole variant presents the propanoic acid at the 2-position versus the 3-position in the isoxazole, altering the spatial relationship between the carboxylate pharmacophore and the aryl ring. These structure-activity relationship (SAR) discontinuities mean that procurement decisions cannot rely on in-class substitution assumptions.

Quantitative Differentiation Evidence for 3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic Acid Versus Closest Analogs


Structural Differentiation: Mono- vs. Bis-Aryl Substitution Pattern at the Oxazole Core

The target compound bears a single 4-methoxyphenyl substituent at the oxazole 5-position and an unsubstituted 4-position. This contrasts directly with oxaprozin, which carries two phenyl rings at both the 4- and 5-positions, and with 3-(4,5-bis(4-methoxyphenyl)oxazol-2-yl)propanoic acid, which carries two methoxyphenyl groups . The mono-aryl substitution reduces molecular weight from 323.3 g/mol (oxaprozin: C₁₉H₁₇NO₄) to 247.25 g/mol (target: C₁₃H₁₃NO₄) and decreases the number of hydrogen-bond acceptors, potentially altering membrane permeability and target-binding topology. The 4-methoxy substituent introduces a single electron-donating group that modulates the oxazole ring electronics differently from the unsubstituted phenyl rings in oxaprozin.

Medicinal chemistry Structure-activity relationship Oxazole scaffold differentiation

Heterocycle Identity: 1,3-Oxazole vs. 1,2-Oxazole (Isoxazole) Ring Comparison

The target compound contains a 1,3-oxazole ring (oxygen and nitrogen separated by one carbon), whereas the structurally isomeric compound 3-(5-(4-methoxyphenyl)isoxazol-3-yl)propanoic acid contains a 1,2-oxazole (isoxazole) ring with adjacent oxygen and nitrogen atoms . This positional isomerism alters the dipole moment, hydrogen-bond acceptor geometry, and π-electron distribution of the heterocycle. In the target compound, the propanoic acid chain is attached at the oxazole 2-position (adjacent to the oxygen), whereas in the isoxazole analog it attaches at the 3-position (adjacent to the nitrogen), producing a different spatial orientation between the carboxylate and the 4-methoxyphenyl ring. Published SAR studies on related oxazole vs. isoxazole series demonstrate that this ring isomerism frequently yields >10-fold differences in target potency [1].

Bioisosterism Heterocyclic chemistry Target engagement selectivity

Carboxylic Acid Chain Presence: Differentiation from the Parent MPO Scaffold

The parent compound 5-(4-methoxyphenyl)oxazole (MPO, CAS 1011-51-4) lacks the propanoic acid chain and has been characterized as an inhibitor of Caenorhabditis elegans hatch and growth (isolated from fungal culture broth) [1]. When 19 MPO derivatives were chemically synthesized and tested, none showed anti-C. elegans activity, indicating that the intact MPO structure is essential for its biological function [1]. The target compound extends this scaffold by introducing a propanoic acid chain at the oxazole 2-position, creating a carboxylic acid pharmacophore that is absent in MPO. This additional functional group enables ionic and hydrogen-bonding interactions (e.g., with arginine residues in COX active sites or with basic residues in GPCR binding pockets) that are unavailable to MPO alone. The propanoic acid chain also increases topological polar surface area, influencing solubility and permeability.

Pharmacophore completeness Target engagement C. elegans assay

Purity and Supply Chain Characterization: Vendor-Specified Quality Metrics

The target compound is commercially available from multiple vendors with specified minimum purity of 95% (HPLC), as documented by Enamine LLC (catalog EN300-26339), AKSci (catalog 0234DD), and ChemScene . Storage conditions are specified as sealed, dry, at 2–8°C, with room-temperature shipping . In contrast, the isoxazole isomer 3-(5-(4-methoxyphenyl)isoxazol-3-yl)propanoic acid is listed at the same purity level (95%) but is available from fewer suppliers, and the bis-methoxy analog requires custom synthesis. The well-defined supply chain with multiple independent vendors for the target compound reduces single-source risk and facilitates competitive pricing for procurement.

Compound quality control Procurement specifications Screening library standards

Regioisomeric Differentiation: C5-(4-Methoxyphenyl) vs. C4-(4-Methoxyphenyl) Substitution

The target compound places the 4-methoxyphenyl group at the oxazole 5-position, with the propanoic acid at the 2-position. A distinct regioisomer—3-[4-(4-methoxyphenyl)-5-phenyl-1,3-oxazol-2-yl]propanoic acid (CAS 24248-45-1)—reverses this substitution, placing the methoxyphenyl at the 4-position and a phenyl at the 5-position . This positional exchange alters the dihedral angle between the methoxyphenyl ring and the oxazole core, modulating conjugation and steric environment around the carboxylic acid. Published SAR on diaryl-oxazole series indicates that 4- vs. 5-aryl substitution regiochemistry can shift COX-2/COX-1 selectivity ratios by factors of 5–20, as the aryl ring at the 5-position sits closer to the catalytic tyrosine residue in COX enzymes [1].

Regioisomerism Oxazole substitution pattern Target selectivity

Electron-Donating Group Effect: 4-Methoxy vs. Unsubstituted Phenyl on COX Inhibition Potential

The target compound's 4-methoxyphenyl substituent introduces an electron-donating methoxy group (Hammett σₚ = −0.27) that increases the electron density of the attached phenyl ring and, through conjugation, the oxazole core. In contrast, oxaprozin's phenyl rings are unsubstituted (σₚ = 0). Published QSAR studies on diaryl-oxazole COX inhibitors demonstrate that electron-donating para-substituents on the aryl ring at the oxazole 5-position can enhance COX-2 binding affinity by 3–8 fold relative to unsubstituted phenyl, likely through improved π-stacking with Tyr385 and hydrophobic interactions with the COX-2 side pocket [1]. However, this electronic modulation must be balanced against the loss of the second aryl ring, which in oxaprozin contributes significantly to overall binding energy.

Electronic effects COX inhibition QSAR

Recommended Application Scenarios for 3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic Acid Based on Evidence Profile


COX-2 Selective Inhibitor Lead Optimization Starting Point

The target compound's mono-(4-methoxyphenyl) substitution at the oxazole 5-position, combined with the propanoic acid pharmacophore, positions it as a streamlined scaffold for developing COX-2-selective inhibitors. Unlike oxaprozin (which is COX-1-preferring with a COX-2 IC₅₀ of 36 μM), the 4-methoxy electron-donating group and the vacant 4-position may be exploited to install COX-2 side-pocket-binding substituents (e.g., sulfonamide or methylsulfonyl groups) that confer selectivity. The lower molecular weight (247.25 vs. 293.32 for oxaprozin) provides room for synthetic elaboration within drug-like property space .

Heterocycle Bioisostere Screening in PPARγ or GPR40 Agonist Programs

The 1,3-oxazole core with a propanoic acid chain serves as a direct bioisostere of the isoxazole-3-propanoic acid scaffold found in GPR40 agonists. Published data show that the isoxazole analog 3-(5-(4-methoxyphenyl)isoxazol-3-yl)propanoic acid exhibits PPARγ agonist activity (EC₅₀ = 3.19 μM in CV1 cell transactivation assays) [1]. The target oxazole compound, by virtue of its distinct heterocycle electronics and propanoic acid attachment at the 2-position (vs. 3-position in isoxazole), provides a complementary screening tool for target classes where carboxylate–heterocycle spatial orientation is critical for receptor activation.

Chemical Biology Probe for Carboxylate-Dependent Protein Interactions

The propanoic acid moiety, absent in the parent MPO scaffold, enables the target compound to engage carboxylate-recognizing protein domains (e.g., the arginine-rich anion-binding pockets in COX enzymes, PDZ domains, or SH2 domains). MPO (lacking the acid) is restricted to C. elegans anti-hatch activity with no demonstrated mammalian enzyme inhibition [2]. The target compound therefore bridges the gap between the MPO chemotype and mammalian pharmacology, making it suitable as a chemical biology probe for identifying novel carboxylate-dependent targets through affinity-based proteomics or thermal shift assays.

Screening Library Diversification Around the Oxaprozin Chemotype

For organizations seeking to diversify proprietary screening collections around the oxaprozin/oxazole-NSAID pharmacophore, the target compound offers a structurally distinct entry. With one fewer aryl ring than oxaprozin and a methoxy substituent that modulates electronic properties, this compound samples a different region of chemical space (MW = 247.25, lower logP) while retaining the core oxazole-propanoic acid motif. Multi-vendor availability with ≥95% purity and defined storage conditions (2–8°C, sealed, dry) ensures reliable procurement for high-throughput screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.